molecular formula C10H7FINO B14910221 1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethanone

1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethanone

Cat. No.: B14910221
M. Wt: 303.07 g/mol
InChI Key: SENGSHNEJUZSOQ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethan-1-one is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound features a fluorine and iodine substitution on the indole ring, which can significantly influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and iodoethane.

    Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: A precursor in the synthesis of 1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethan-1-one.

    3-Iodoindole: Another indole derivative with similar substitution patterns.

Uniqueness

1-(5-Fluoro-3-iodo-1H-indol-2-yl)ethan-1-one is unique due to the presence of both fluorine and iodine atoms on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H7FINO

Molecular Weight

303.07 g/mol

IUPAC Name

1-(5-fluoro-3-iodo-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H7FINO/c1-5(14)10-9(12)7-4-6(11)2-3-8(7)13-10/h2-4,13H,1H3

InChI Key

SENGSHNEJUZSOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I

Origin of Product

United States

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